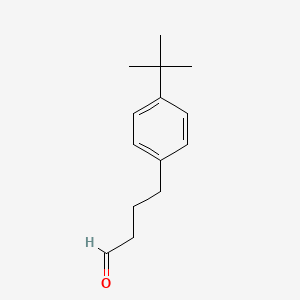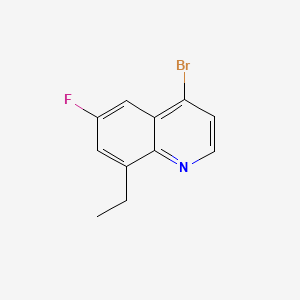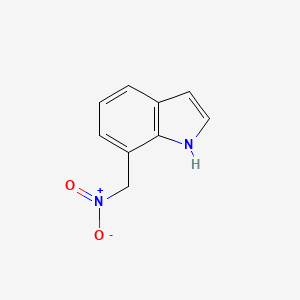![molecular formula C14H16N2OS B13607767 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Benzyloxypropan-2-yl Group: The benzyloxypropan-2-yl group can be attached through an alkylation reaction using a benzyloxypropan-2-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The benzyloxypropan-2-yl group can be substituted with other alkyl or aryl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is unique due to the presence of both a sulfanyl group and a benzyloxypropan-2-yl group on the pyrimidine ring
Propriétés
Formule moléculaire |
C14H16N2OS |
|---|---|
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
2-[(2S)-1-phenylmethoxypropan-2-yl]sulfanylpyrimidine |
InChI |
InChI=1S/C14H16N2OS/c1-12(18-14-15-8-5-9-16-14)10-17-11-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3/t12-/m0/s1 |
Clé InChI |
MMLNKFDDBDSOIK-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](COCC1=CC=CC=C1)SC2=NC=CC=N2 |
SMILES canonique |
CC(COCC1=CC=CC=C1)SC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



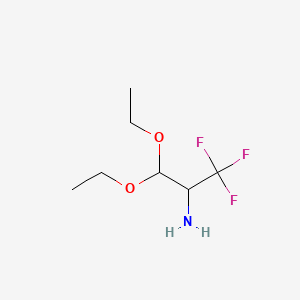
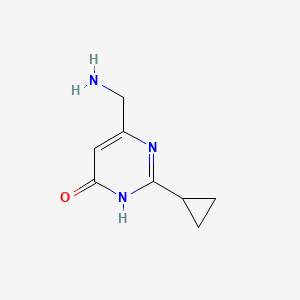
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

